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molecular formula C11H11N3O B8276467 4,5-Dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol

4,5-Dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol

Cat. No. B8276467
M. Wt: 201.22 g/mol
InChI Key: RGNDUQAJWUSZET-UHFFFAOYSA-N
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Patent
US04644002

Procedure details

2.8 g of lithium borohydride were added to a solution of 10 g of ethyl imidazo-[1,2-a]-quinoxaline-2-carboxylate of Step B in 230 ml of anhydrous tetrahydrofuran and the mixture was stirred at reflux for 18 hours. The resulting yellow suspension was poured into dilute hydrochloric acid to react with the boron complex and the mixture was made alkaline with sodium carbonate addition. The mixture was extracted with ethyl acetate and the organic phase was evaporated to dryness to obtain 5.9 g of 4,5-dihydro-imidazo-[1,2-a]-quinoxaline-2-methanol in the form of a buff crystalline solid melting at 172°-174° C. after crystallization from ethyl acetate to obtain a white crystalline solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[CH:3]1[N:7]2[C:8]3[C:13]([N:14]=[CH:15][C:6]2=[N:5][C:4]=1[C:16](OCC)=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=3.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1>[CH:3]1[N:7]2[C:8]3[C:13]([NH:14][CH2:15][C:6]2=[N:5][C:4]=1[CH2:16][OH:17])=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
10 g
Type
reactant
Smiles
C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)OCC
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to react with the boron complex
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1=C(N=C2N1C1=CC=CC=C1NC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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